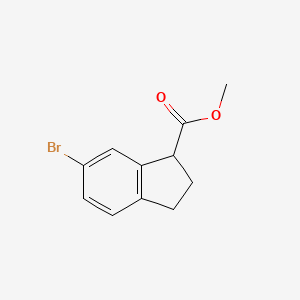

Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOGADSFXISRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-bromo-1-indancarboxylate: A Core Scaffold for Modern Drug Discovery

Abstract

Methyl 6-bromo-1-indancarboxylate is a pivotal chemical intermediate, strategically functionalized for extensive applications in medicinal chemistry and drug discovery. The indane scaffold is a recurring motif in a multitude of biologically active compounds, and the presence of a bromine atom at the 6-position offers a versatile handle for sophisticated molecular modifications, most notably through palladium-catalyzed cross-coupling reactions. The methyl ester at the 1-position provides a further site for derivatization or can be hydrolyzed to the corresponding carboxylic acid, enabling a broad scope of synthetic transformations. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and principal applications of Methyl 6-bromo-1-indancarboxylate, with a distinct focus on its instrumental role in the development of novel therapeutics. Detailed experimental protocols, characterization data, and safety information are provided to empower researchers in its effective and safe utilization.

Introduction: The Significance of the Indane Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is considered a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic incorporation of substituents onto this framework allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

Methyl 6-bromo-1-indancarboxylate emerges as a particularly valuable building block due to the orthogonal reactivity of its two key functional groups. The bromo-substituent serves as a linchpin for introducing molecular diversity, while the methyl ester provides a gateway for amide bond formation and other nucleophilic substitution reactions. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the synthesis, properties, and applications of this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Methyl 6-bromo-1-indancarboxylate is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Table 1: Physicochemical Properties of Methyl 6-bromo-1-indancarboxylate

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol |

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The specific splitting patterns will be influenced by their coupling to each other.

-

Aliphatic Protons: The protons on the cyclopentane ring will appear in the upfield region of the spectrum. The proton at the C1 position, being adjacent to the ester, will be the most downfield of the aliphatic protons, likely appearing as a triplet around δ 3.8-4.2 ppm. The remaining four aliphatic protons will appear as multiplets between δ 2.0-3.5 ppm.

-

Methyl Protons: The three protons of the methyl ester will appear as a sharp singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically appearing around δ 170-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon bearing the bromine atom will be shifted to a slightly higher field compared to the other substituted aromatic carbons.

-

Aliphatic Carbons: The carbons of the cyclopentane ring will appear in the range of δ 25-55 ppm.

-

Methyl Carbon: The methyl ester carbon will be observed around δ 52 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.

-

Molecular Ion Peak: The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] For C₁₁H₁₁BrO₂, these peaks would be observed at m/z 254 and 256.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

C=O Stretch: A strong absorption band will be observed in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: An absorption in the range of 1000-1300 cm⁻¹ will indicate the C-O single bond stretch of the ester.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, is characteristic of the C-Br bond.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ will be present due to the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H bonds of the cyclopentane ring.

Synthesis and Purification

While a direct, published synthesis for Methyl 6-bromo-1-indancarboxylate is not readily found, a reliable synthetic route can be extrapolated from the well-established chemistry of its precursors, namely 6-bromo-1-indanone and the subsequent esterification of the corresponding carboxylic acid.

Synthetic Pathway

The synthesis of Methyl 6-bromo-1-indancarboxylate can be envisioned as a two-step process starting from the commercially available 6-bromo-1-indanone.

Caption: A plausible synthetic pathway for Methyl 6-bromo-1-indancarboxylate.

Step 1: Reduction of 6-Bromo-1-indanone to 6-Bromo-1-indanol

The first step involves the reduction of the ketone functionality of 6-bromo-1-indanone to the corresponding alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

-

Protocol:

-

To a solution of 6-bromo-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 6-bromo-1-indanol, which can often be used in the next step without further purification.

-

Step 2: Oxidation of 6-Bromo-1-indanol to 6-Bromo-1-indancarboxylic acid

The secondary alcohol is then oxidized to the carboxylic acid. A Jones oxidation is a classic and effective method for this conversion.

-

Protocol:

-

Dissolve the crude 6-bromo-1-indanol in acetone and cool the solution to 0 °C.

-

Add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise until a persistent orange color is observed.

-

Stir the reaction for an additional hour at room temperature.

-

Quench the excess oxidant by adding isopropanol until the solution turns green.

-

Filter the mixture and concentrate the filtrate.

-

Extract the product into ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 6-bromo-1-indancarboxylic acid.[2]

-

Step 3: Fischer Esterification to Methyl 6-bromo-1-indancarboxylate

The final step is the acid-catalyzed esterification of the carboxylic acid with methanol.

-

Protocol:

-

To a solution of 6-bromo-1-indancarboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Methyl 6-bromo-1-indancarboxylate.[3]

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 6-bromo-1-indancarboxylate lies in the differential reactivity of its bromo and ester functionalities. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Reactivity of the Bromo-substituent

The bromine atom at the 6-position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.[4] These reactions are cornerstones of modern medicinal chemistry, enabling the rapid generation of diverse chemical libraries for biological screening.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, introducing aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes provides access to vinyl-substituted indanes.

-

Buchwald-Hartwig Amination: Reaction with amines facilitates the synthesis of arylamine derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes leads to the formation of alkynyl-substituted indanes.

Reactivity of the Methyl Ester

The methyl ester at the 1-position can be readily transformed into other functional groups.

-

Hydrolysis: Saponification with a base such as lithium hydroxide or sodium hydroxide will yield the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Reduction: The ester can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aminolysis: Direct reaction with amines at elevated temperatures can form amides, although this is generally less efficient than the hydrolysis-coupling sequence.

Drug Discovery Workflow

The strategic use of Methyl 6-bromo-1-indancarboxylate in a drug discovery program allows for the systematic exploration of the chemical space around the indane core.

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic Acid Methyl Ester

Executive Summary

In modern medicinal chemistry, halogenated indane scaffolds serve as privileged building blocks for the development of novel therapeutics, including PPAR agonists and melatonin receptor modulators. 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester (commonly referred to as methyl 6-bromoindane-1-carboxylate) is a highly versatile bifunctional intermediate. This whitepaper provides an in-depth technical guide on its structural identity, a self-validating synthetic protocol, analytical standards, and its strategic utility in downstream cross-coupling applications.

Nomenclature and Structural Identity

The compound is a derivative of indane, featuring a bromine atom at the C6 position and a methyl ester group at the C1 chiral center.

-

IUPAC Name: Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

-

Synonyms: 6-Bromoindane-1-carboxylic acid methyl ester; Methyl 6-bromoindane-1-carboxylate[1].

Critical Analytical Note: Commercial databases and supplier catalogs occasionally conflate this compound with its ethyl ester counterpart. For instance, CAS Registry Number 61346-40-5 is frequently listed as the ethyl ester[2], while 1097326-38-9 definitively identifies the methyl ester[1]. Rigorous structural verification is required when sourcing from third-party vendors to prevent downstream coupling failures.

Quantitative Physicochemical Profile

| Property | Value |

| CAS Registry Number | 1097326-38-9 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Exact Mass | 253.99 g/mol |

| Topological Polar Surface Area (TPSA) | 26.30 Ų |

| Estimated LogP (XLogP3) | ~2.8 |

| SMILES | COC(=O)C1CCC2=CC=C(Br)C=C12[3] |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of methyl 6-bromoindane-1-carboxylate is typically achieved via the esterification of its parent acid,[4].

Synthetic workflow and in-process control logic for methyl 6-bromoindane-1-carboxylate.

Step-by-Step Methodology

Objective: High-yield esterification while preventing oxidative degradation or hydrolysis. Causality Note: Utilizing thionyl chloride (SOCl₂) in methanol generates anhydrous HCl in situ. This avoids the introduction of aqueous byproducts typical of standard Fischer esterifications (which use concentrated H₂SO₄), shifting the thermodynamic equilibrium entirely toward the product and minimizing emulsion formation during workup.

-

Activation & Reagent Addition:

-

Action: Dissolve 1.0 equivalent of[5] in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Action: Add 1.2 equivalents of SOCl₂ dropwise over 15 minutes.

-

Validation: The dropwise addition must maintain the internal temperature below 5 °C to prevent uncontrolled exothermic generation of HCl gas and potential side reactions.

-

-

Propagation:

-

Action: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

-

-

In-Process Control (IPC):

-

Action: Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 4:1).

-

Validation (Self-Correcting Step): The protocol must only proceed to workup if the starting material peak (m/z [M-H]⁻ 239) is completely absent. If starting material persists, add an additional 0.2 eq of SOCl₂ and reflux for 1 hour.

-

-

Quenching & Workup:

-

Action: Concentrate the reaction mixture in vacuo to remove excess methanol and volatile HCl. Resuspend the crude residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

-

Validation: Test the aqueous layer with pH paper. The pH must be ≥ 7.5. Causality: Neutralizing residual acid is critical to prevent acid-catalyzed hydrolysis of the newly formed methyl ester back to the free acid during the aqueous phase separation.

-

-

Isolation:

-

Action: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title compound.

-

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured building block, rigorous NMR characterization is required. The 6-bromo substitution on the indane ring creates a highly diagnostic AMX spin system for the aromatic protons.

Expected ¹H NMR (400 MHz, CDCl₃) Signatures:

-

δ 7.45 (d, J = 1.8 Hz, 1H, H-7): Isolated proton between the bridgehead (C7a) and the bromine atom (C6), appearing as a meta-coupled doublet.

-

δ 7.32 (dd, J = 8.0, 1.8 Hz, 1H, H-5): Proton adjacent to H-4 and meta to H-7, appearing as a doublet of doublets.

-

δ 7.12 (d, J = 8.0 Hz, 1H, H-4): Ortho-coupled doublet.

-

δ 4.05 (t, J = 7.5 Hz, 1H, H-1): The chiral methine proton adjacent to the ester group.

-

δ 3.72 (s, 3H, -OCH₃): The diagnostic methyl ester singlet.

-

δ 3.10 – 2.25 (m, 4H, H-2, H-3): Multiplets corresponding to the aliphatic cyclopentane ring protons.

Downstream Applications in Drug Discovery

The strategic value of[1] lies in its bifunctionality. The C6 bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, while the C1 methyl ester acts as a robust protecting group that can be selectively saponified later in the synthetic sequence.

Divergent downstream functionalization pathways leveraging the bifunctional indane scaffold.

By utilizing Suzuki-Miyaura couplings, researchers can rapidly generate libraries of 6-aryl indane derivatives, which are heavily featured in the patent literature for metabolic disease targets. Alternatively, Buchwald-Hartwig aminations yield 6-aminoindanes, which are potent pharmacophores in CNS and kinase inhibitor drug discovery programs.

References

-

European Chemicals Agency (ECHA). "6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 52651-16-8)." ECHA CHEM Database. Available at:[Link]

Sources

- 1. 1097326-38-9|Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 70461-61-9|Rel-ethyl (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1097326-38-9|Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

6-Bromoindane Derivatives in Drug Discovery: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the indane scaffold is recognized as a "privileged structure" due to its unique balance of conformational rigidity and lipophilicity. Specifically, 6-bromoindane derivatives (and their positional equivalents, such as 5-bromoindanes) have emerged as highly versatile building blocks. The strategic placement of the bromine atom serves a dual mandate: it acts as a potent halogen-bond donor to enhance target affinity and provides an essential synthetic handle for transition-metal-catalyzed cross-coupling. This whitepaper explores the mechanistic chemistry, synthetic protocols, and therapeutic applications of 6-bromoindane derivatives across oncology, virology, and inflammatory diseases.

The Privileged Nature of the Halogenated Indane Scaffold

As a Senior Application Scientist, I frequently evaluate core scaffolds based on their synthetic tractability and pharmacokinetic potential. The indane ring system—a benzene ring fused to a cyclopentane ring—restricts the rotational degrees of freedom found in acyclic analogs. This rigidity minimizes the entropic penalty upon receptor binding.

When functionalized with a bromine atom at the 5- or 6-position (depending on substituent priority), the scaffold gains significant utility[1]:

-

Electronic Modulation: The electronegative bromine alters the electron density of the aromatic ring, often improving metabolic stability by blocking cytochrome P450-mediated oxidation at electron-rich sites.

-

Halogen Bonding: Bromine can participate in highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) within protein binding pockets.

-

Late-Stage Functionalization: The aryl bromide is a premier substrate for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, allowing rapid exploration of chemical space during Structure-Activity Relationship (SAR) campaigns[2].

Mechanistic Chemistry: Regioselective Bromination

The synthesis of functionalized 6-bromoindanes requires strict regiocontrol. Direct bromination of an unfunctionalized indane often yields a statistical mixture of isomers. To achieve high regioselectivity, a directing group is typically employed.

For instance, in the development of cyclooxygenase-2 (COX-2) inhibitors, 5-aminoindane is utilized as the starting material[3]. However, the free amine is too activating; direct bromination would lead to polybromination and oxidative degradation. By converting the amine to an acetamido group, the reactivity is moderated. The acetamido group acts as an ortho/para director. Because the 4-position is sterically hindered by the fused cyclopentane ring, electrophilic aromatic substitution (EAS) is kinetically and thermodynamically driven to the 6-position, yielding 5-acetamido-6-bromoindane[3].

Workflow: Regioselective synthesis and functionalization of 6-bromoindane derivatives.

Protocol: Synthesis of 5-Acetamido-6-bromoindane

This protocol is designed as a self-validating system, ensuring high yield and isomeric purity[3].

Step 1: Amine Protection (Acetylation)

-

Dissolve 5-aminoindane (1.0 eq) in anhydrous CH₂Cl₂.

-

Add acetic anhydride (1.2 eq) dropwise at room temperature. Causality: The dropwise addition controls the exothermic acylation, preventing solvent boil-off.

-

Monitor via TLC (Hexanes/EtOAc 1:1). Upon consumption of the starting material (typically 30 mins), quench with 1M aqueous NaOH to hydrolyze excess acetic anhydride.

-

Separate the organic layer, wash with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

Step 2: Regioselective Bromination

-

Dissolve the isolated 5-acetamidoindane in glacial acetic acid. Cool the reactor to 10°C. Causality: Glacial acetic acid stabilizes the bromonium ion intermediate. Cooling to 10°C suppresses secondary bromination events and controls the highly exothermic EAS.

-

Add a solution of molecular bromine (Br₂, 1.2 eq) dropwise over 1 hour.

-

Stir for an additional 15 minutes at 10°C.

-

Isolation & Validation: Dilute the reaction mixture with cold distilled water until precipitation ceases. The product, 5-acetamido-6-bromoindane, is highly hydrophobic and will crash out of the aqueous acetic acid mixture.

-

Filter, wash with water, and dry under vacuum.

-

Self-Validation Check: Confirm regiochemistry via ¹H NMR (CDCl₃). The appearance of two distinct aromatic singlets (e.g., ~8.14 ppm and ~7.38 ppm) confirms the para-relationship of the remaining aromatic protons, validating that bromination occurred exclusively at the 6-position[3].

Key Therapeutic Applications

The 6-bromoindane core has been instrumental in the discovery of several clinical and preclinical candidates.

A. Antiviral Agents: CCR5 Antagonists (HIV-1)

To prevent HIV-1 from entering host cells, researchers targeted the CCR5 coreceptor. During the optimization of early hits, conformational analysis revealed that an indane ring could effectively replace a flexible trifluorobenzyl moiety, providing the exact rigidity needed for optimal receptor binding[4]. Starting from the commercially available 5-bromoindan-1-one, researchers synthesized INCB9471. The bromine atom was critical for coupling the indane core to the rest of the pharmacophore. INCB9471 demonstrated sub-nanomolar potency (IC₅₀ = 0.16 nM against the Ba-L strain) and successfully entered Phase II clinical trials[5].

Mechanism of action for indane-derived CCR5 antagonists in preventing HIV-1 entry.

B. Anti-Inflammatory Agents: COX-2 Inhibitors

Selective inhibition of COX-2 over COX-1 is vital for treating inflammation without inducing gastrointestinal toxicity. 5-methanesulfonamido-1-indanones were developed utilizing 5-acetylamino-6-bromoindane as the primary building block[3]. The 6-bromo substituent was either retained to fill a specific hydrophobic pocket in the COX-2 active site or utilized as a coupling site to introduce diverse aryl groups, ultimately leading to highly selective anti-inflammatory profiles[3].

C. Oncology: Kinase Inhibitors

Maternal Embryonic Leucine Zipper Kinase (MELK) is heavily implicated in basal-like breast cancers. Drug discovery efforts utilized functionalized bromoindanes to synthesize novel N-arylpyrazole MELK inhibitors. By employing a one-pot borylation/Suzuki sequence on the bromoindane core, researchers rapidly explored chemical space, discovering a fluorine-induced hydrophobic collapse that locked the ligand into its bioactive conformation, yielding a 20-fold gain in potency[2].

Quantitative Data Summary

The table below summarizes the diverse biological activities achieved by leveraging the bromoindane scaffold across different therapeutic areas.

| Compound / Derivative | Target Mechanism | Primary Indication | Key Activity Metric |

| INCB9471 (from 5-bromoindan-1-one) | CCR5 Coreceptor Antagonist | HIV-1 Infection | IC₅₀ = 0.16 nM (Ba-L strain)[4] |

| 5-methanesulfonamido-1-indanone | COX-2 Selective Inhibitor | Inflammation / Arthritis | High COX-2/COX-1 Selectivity Ratio[3] |

| PF-6870961 (from (1R)-5-bromoindane) | GHSR1a Biased Inverse Agonist | Alcohol Use Disorder | High GHSR1a Affinity[6] |

| Indane-based N-Arylpyrazoles | MELK Kinase Inhibitor | Basal-like Breast Cancer | 20-fold potency gain via conformational lock[2] |

| 3,5-dibromoinden-1-one derivatives | General Kinase Inhibition | Antitumor Efficacy | Broad-spectrum cytotoxicity[7] |

Conclusion

The 6-bromoindane (and 5-bromoindane) architecture is far more than a simple hydrocarbon spacer. It is a strategically rigid, electronically tunable scaffold that provides medicinal chemists with a reliable foundation for drug design. Whether directing the conformational folding of an HIV-1 entry inhibitor or serving as the critical coupling node for breast cancer therapeutics, mastery of its regioselective synthesis and functionalization remains a core competency in modern drug discovery.

References

- Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity. PubMed Central (PMC).

- CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2.

- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.

- Short and Selective Synthesis of 3,5-dibromoinden-1-one. DergiPark.

- PF-6870961 | 2857112-06-0. Benchchem.

Sources

- 1. 5-Bromo-1-chloro-2,3-dihydro-1H-indene|CAS 158330-91-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CA2151235A1 - 5-methanesulfonamido-1-indanones as an inhibitor of cyclooxygenase-2 - Google Patents [patents.google.com]

- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PF-6870961 | 2857112-06-0 | Benchchem [benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Structure-activity relationship (SAR) of indane-1-carboxylate derivatives

The Indane-1-Carboxylate Scaffold: A Technical Guide to SAR and Therapeutic Utility

Executive Summary

The indane-1-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a conformationally restricted analog of phenylacetic acid. By fusing a cyclopentane ring to the phenyl moiety, this scaffold reduces the entropic penalty of binding, locking the pharmacophore into a specific vector that has proven highly effective against targets requiring a lipophilic domain coupled with an anionic anchor.

This guide analyzes the Structure-Activity Relationship (SAR) of this class, moving beyond simple substitution patterns to the mechanistic causality of ligand-receptor interactions. We focus on its two most prominent applications: as COX inhibitors (non-steroidal anti-inflammatory drugs) and GPR40 agonists (insulin secretagogues for Type 2 Diabetes).

Structural Anatomy & Mechanistic Anchoring

To rationalize the SAR, we must first dissect the molecule into three functional zones.

-

Zone 1: The Acidic Head (C1 Position). This contains the carboxylic acid (or isostere). It serves as the primary "anchor," forming ionic bridges with positively charged residues (typically Arginine or Lysine) in the binding pocket.

-

Zone 2: The Rigid Core (Indane Skeleton). The bicyclic system restricts rotation around the C1-Aryl bond, enforcing a specific spatial orientation of the acid relative to the aromatic plane.

-

Zone 3: The Lipophilic Wing (Positions 4, 5, 6, 7). This aromatic region engages in hydrophobic or

-

The "Ionic Anchor" Hypothesis

In both COX and GPR40 targets, the efficacy of indane-1-carboxylates hinges on the interaction between the C1-carboxylate and a specific arginine dyad.

-

In COX enzymes: The carboxylate pairs with Arg120 .

-

In GPR40 (FFAR1): The carboxylate anchors to Arg183, Arg258, and Asn244 [1].[1]

Detailed SAR Analysis

Zone 1: The Acidic Head (C1)

-

Chain Length: The direct attachment of the carboxyl group to the ring (indane-1-carboxylic acid) is optimal for anti-inflammatory activity. Extending this to an acetic acid side chain (indane-1-acetic acid) often shifts selectivity towards CRTH2 antagonism [2].

-

Stereochemistry: The C1 position is a chiral center.[2]

-

Observation: For COX inhibition (e.g., Clidanac), the S(+)-enantiomer is the eutomer (active form), analogous to S(+)-ibuprofen.[3]

-

In Vivo Reality: While the S-isomer is more potent in vitro, the R-isomer often undergoes unidirectional chiral inversion to the S-isomer in vivo via acyl-CoA thioester intermediates [3].

-

-

Bioisosteres: Replacement of the carboxylic acid with a tetrazole or hydroxamic acid generally retains binding affinity but alters physicochemical properties (pKa, permeability).

Zone 2: The Indane Core

-

Conformational Lock: Unlike phenylacetic acids, which have free rotation, the indane core locks the C1-substituent. This pre-organization increases binding affinity by minimizing entropy loss.

-

Modifications: Introduction of a double bond (indene) often retains activity but increases metabolic susceptibility to oxidation.

Zone 3: The Lipophilic Wing (Positions 5 & 6)

-

Position 6 (Meta to acid): Electron-withdrawing, lipophilic groups (e.g., -Cl, -CF3) here drastically increase potency. This mimics the "para" position of phenylacetic acids.

-

Position 5 (Para to acid): Bulky lipophilic groups (Cyclohexyl, Isobutyl) are critical for potency.

-

Case Study - Clidanac: The combination of 6-chloro and 5-cyclohexyl creates a hydrophobic surface that perfectly fills the hydrophobic channel of the COX enzyme [4].

-

Therapeutic Case Studies

Case A: Clidanac (Anti-Inflammatory)[2][4][5]

-

Target: COX-1/COX-2.

-

Key SAR Feature: The 6-chloro-5-cyclohexyl substitution pattern.[2]

-

Outcome: Potent anti-inflammatory activity with a safety profile modulated by its rapid metabolism.

Case B: GPR40 Agonists (Type 2 Diabetes)

-

Mechanism: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS).[1]

-

Key SAR Feature: Unlike the compact Clidanac, GPR40 agonists often require a "linker" at the phenyl ring (often position 6) connecting to a second aromatic system. This "tail" reaches into the lipophilic pocket near Leu186 and His137 [1].

-

Optimization: Phenylpropanoic acid derivatives of indane have shown nanomolar potency (EC50 < 50 nM) by engaging the allosteric site A1 [5].

Visualized SAR Map

The following diagram illustrates the functional zones and their specific contributions to biological activity.

Caption: Functional decomposition of the indane-1-carboxylate scaffold showing critical binding interactions for COX and GPR40 targets.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-5-cyclohexylindan-1-carboxylic Acid

Rationale: This protocol utilizes a classic Friedel-Crafts cyclization strategy, robust for generating the core scaffold.

-

Alkylation: React 2-chlorocyclohexylbenzene with maleic anhydride under Friedel-Crafts conditions (

, -

Cyclization: Treat the succinic acid derivative with Polyphosphoric Acid (PPA) at 100°C for 2 hours. This effects intramolecular acylation to form the indanone-acetic acid.

-

Reduction (Clemmensen): Reflux the indanone with amalgamated zinc (

) and concentrated -

Purification: Recrystallize from hexane/ethyl acetate.

-

Chiral Resolution: React the racemic acid with (S)-(-)-

-methylbenzylamine to form diastereomeric salts. Separate by fractional crystallization to isolate the active (S)-enantiomer.

Protocol B: GPR40 Calcium Flux Assay (FLIPR)

Rationale: GPR40 couples to

-

Cell Culture: Use CHO-K1 cells stably expressing human GPR40.

-

Seeding: Plate cells (20,000/well) in 384-well black-wall plates. Incubate overnight.

-

Dye Loading: Aspirate medium and add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate for 60 min at 37°C.

-

Compound Addition: Prepare serial dilutions of the indane derivative in HBSS. Add to cells using an automated liquid handler (e.g., FLIPR Tetra).

-

Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

-

Analysis: Calculate

based on the peak fluorescence response relative to a standard agonist (e.g., Linoleic Acid or TAK-875).

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway for the production of optically active indane-1-carboxylic acid derivatives.

Quantitative Data Summary

| Compound Class | Key Substitution (C5/C6) | Target | Potency ( | Primary Effect |

| Clidanac | 6-Cl, 5-Cyclohexyl | COX-2 | ~1.5 | Anti-inflammatory |

| Indane-Acetic | 5-Fluoro-2-methyl | CRTH2 | < 10 nM | Anti-allergic |

| GPR40 Agonist | 6-(4-alkoxyphenyl) | GPR40 | < 50 nM | Insulin Secretion |

References

-

Sum, C. S., et al. (2007). "Identification of residues important for agonist recognition and activation in GPR40." Journal of Biological Chemistry.

-

Sandham, D. A., et al. (2009).[6] "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[6] Bioorganic & Medicinal Chemistry Letters.

-

Tamura, S., et al. (1981). "Optical isomerization of R(-)-clidanac to the biologically active S(+)-isomer in guinea-pigs." Journal of Pharmacy and Pharmacology.

-

Juby, P. F., et al. (1972). "Antiinflammatory activity of some indan-1-carboxylic acids and related compounds."[2][7] Journal of Medicinal Chemistry.

-

Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.

Sources

- 1. Identification of residues important for agonist recognition and activation in GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optical isomerization of R(-)-clidanac to the biologically active S(+)-isomer in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

An In-depth Technical Guide to Methyl 6-bromo-1-indancarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-bromo-1-indancarboxylate, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug discovery. This document elucidates the compound's fundamental chemical and physical properties, provides detailed protocols for its synthesis, and explores its spectroscopic characterization. Furthermore, it delves into the prospective applications of this molecule in the development of novel therapeutic agents, offering a valuable resource for researchers engaged in the design and synthesis of bioactive compounds.

Introduction

The indane scaffold is a privileged structural motif found in numerous biologically active molecules and natural products. Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom and a methyl ester group onto the indane core, as in Methyl 6-bromo-1-indancarboxylate, furnishes a versatile intermediate with multiple handles for chemical modification. The bromine atom serves as a key functional group for cross-coupling reactions, allowing for the introduction of a wide array of substituents, while the methyl ester provides a site for amide bond formation or other ester derivatives. These characteristics make Methyl 6-bromo-1-indancarboxylate a compound of interest for the construction of compound libraries for high-throughput screening and the development of targeted therapeutics. This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential utilization of this important synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 6-bromo-1-indancarboxylate is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value |

| Chemical Name | Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate |

| CAS Number | 1097326-38-9 |

| Molecular Formula | C₁₁H₁₁BrO₂[1][2] |

| Molecular Weight | 255.11 g/mol [2] |

| Appearance | Solid (predicted) |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis of Methyl 6-bromo-1-indancarboxylate

The most common and direct route for the synthesis of Methyl 6-bromo-1-indancarboxylate is the esterification of its corresponding carboxylic acid precursor, 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

The precursor carboxylic acid can be synthesized from 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

Experimental Protocol:

-

Step 1: Hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.

-

To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (40.0 eq).

-

Stir the reaction mixture at 100 °C for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture to remove the ethanol.

-

Extract the aqueous solution with methyl tert-butyl ether (MTBE) to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to 3 with 1 N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid as a yellow oil.[3]

-

Esterification to Methyl 6-bromo-1-indancarboxylate

The carboxylic acid is then converted to its methyl ester via Fischer esterification.[4][5]

Experimental Protocol:

-

Step 2: Fischer Esterification.

-

Dissolve 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 6-bromo-1-indancarboxylate.

-

Caption: Synthetic workflow for Methyl 6-bromo-1-indancarboxylate.

Spectroscopic Characterization

The structural elucidation of Methyl 6-bromo-1-indancarboxylate is accomplished through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic proton at the 1-position, the methylene protons of the five-membered ring, and the methyl protons of the ester group. The chemical shifts and splitting patterns will be indicative of their chemical environment and neighboring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), and the aliphatic carbons of the indane ring system.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹), C-O stretching vibrations, C-H stretching of the aromatic and aliphatic portions, and the C-Br stretching vibration at lower wavenumbers.[6]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (255.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Applications in Drug Discovery and Development

While specific biological activities of Methyl 6-bromo-1-indancarboxylate have not been extensively reported, its structural features make it a valuable starting material for the synthesis of a wide range of potential therapeutic agents. The indane nucleus is a core component of several approved drugs and clinical candidates.

The primary utility of this compound in drug discovery lies in its role as a versatile scaffold for chemical library synthesis.[7]

Caption: Role of Methyl 6-bromo-1-indancarboxylate in drug discovery.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the exploration of the structure-activity relationship (SAR) of the indane core.

Furthermore, the methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Amide bonds are prevalent in pharmaceuticals, and this derivatization provides another avenue for generating a library of compounds with potentially improved pharmacological properties.

Conclusion

Methyl 6-bromo-1-indancarboxylate is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure, featuring two distinct and reactive functional groups on a privileged indane scaffold, provides a robust platform for the generation of diverse molecular libraries. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery. The information presented herein is intended to serve as a practical resource for researchers and scientists, facilitating the use of this compound in the development of novel and innovative therapeutic agents.

References

-

Supplier CAS No 1097326-38-9 - BuyersGuideChem. (URL: [Link])

-

Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (URL: [Link])

-

Reflux, Isolation and Purification of Esters – HSC Chemistry - Science Ready. (URL: [Link])

-

21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

-

Drug Discovery and its Applications | Asian Journal of Pharmaceutical Research and Development. (URL: [Link])

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. 1097326-38-9|Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. ajprd.com [ajprd.com]

Technical Guide: 6-Substituted Indane Carboxylates in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 6-substituted indane carboxylates , a privileged structural motif in drug discovery. Distinguished by their rigid bicyclic core, these scaffolds serve as critical pharmacophores in metabolic disease therapeutics (specifically PPAR agonists and GPR40 modulators) and non-steroidal anti-inflammatory drugs (NSAIDs). This document details the synthetic methodologies, structure-activity relationships (SAR), and pharmacological mechanisms required to exploit this chemical class effectively.

Part 1: Structural Significance & Pharmacophore Analysis

The indane (2,3-dihydro-1H-indene) scaffold offers a restricted conformational profile compared to open-chain phenylpropanoic acid analogs. In the context of carboxylic acid derivatives, the position of the substituent on the aromatic ring is decisive for receptor subtype selectivity.

The "6-Substitution" Vector

In medicinal chemistry, the 6-position of the indane ring (relative to a 1- or 2-carboxylate) often aligns with hydrophobic pockets in nuclear receptors.

-

Steric Occlusion: Substituents at C6 can prevent metabolic oxidation at the otherwise reactive aromatic positions.

-

Lipophilic Reach: In PPAR

agonists, a lipophilic group at C6 (e.g., cyclohexyl, phenyl, or alkoxy) extends into the large hydrophobic arm of the ligand-binding domain (LBD), stabilizing the active conformation (Helix 12).

Core Scaffolds[1]

-

Indane-1-carboxylic acids: (e.g., Clidanac). Chiral center at C1. The (S)-enantiomer is often the eutomer for anti-inflammatory activity.

-

Indane-2-carboxylic acids: Achiral at the core (unless substituted at C1/C3). Often used to reduce the number of stereocenters while maintaining the spatial arrangement of the acid headgroup.

Part 2: Chemical Synthesis Strategies

Synthesizing 6-substituted indane carboxylates requires strategies that ensure regiochemical fidelity. We present two primary workflows: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying the core).

Workflow A: The Intramolecular Friedel-Crafts Route (De Novo)

This route is ideal for generating 6-substituted indan-1-ones, which are precursors to 1-carboxylic acids.

-

Starting Material: 3-substituted benzaldehyde.

-

Knoevenagel Condensation: Reaction with malonic acid yields the cinnamic acid derivative.

-

Reduction: Hydrogenation of the alkene gives the hydrocinnamic acid (3-phenylpropanoic acid).

-

Cyclization: Acid-mediated intramolecular Friedel-Crafts acylation.

-

Critical Note: Cyclization of a meta-substituted precursor typically yields a mixture of 5- and 7-substituted indanones. To exclusively access the 6-substituted core, one often starts with a para-substituted precursor to get the 6-position (which is equivalent to 5 in the ketone before numbering changes upon carboxylation) or uses steric blocking groups.

-

Correction: For 6-substituted indane-1-carboxylic acid , the substituent must be at position 6. In the indanone precursor, this corresponds to position 6.

-

Refined Route: Start with 4-substituted benzaldehyde

cyclization gives 6-substituted-1-indanone .

-

Workflow B: The Cyanohydrin Route (Protocol Focus)

This protocol describes the conversion of a 6-substituted indan-1-one into the target 1-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 6-Bromoindane-1-carboxylic Acid

Objective: Convert 6-bromo-1-indanone to 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.

Reagents:

-

6-Bromo-1-indanone (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.5 eq)

-

Zinc Iodide (ZnI

) (Catalytic, 0.05 eq) -

Stannous Chloride (SnCl

) / HCl (for reduction) -

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Cyanosilylation (Formation of O-TMS Cyanohydrin):

-

Dissolve 6-bromo-1-indanone in anhydrous dichloromethane (DCM) under Argon.

-

Add catalytic ZnI

. -

Add TMSCN dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.

-

Causality: ZnI

acts as a Lewis acid to activate the carbonyl. TMSCN provides a nucleophilic cyanide source without the toxicity of HCN gas.

-

-

Reduction to Nitrile:

-

The O-TMS cyanohydrin is often unstable. It is directly treated with SnCl

and concentrated HCl in acetic acid at 60°C. -

Mechanism:[1][2][3][4] This step reduces the benzylic hydroxyl (generated in situ) to the methylene, leaving the nitrile intact (reductive deoxygenation).

-

Result: 6-bromoindane-1-carbonitrile.

-

-

Hydrolysis to Acid:

-

Suspend the nitrile in 6N NaOH/Ethanol (1:1).

-

Reflux at 90°C for 12 hours.

-

Cool to RT and wash with diethyl ether (to remove unreacted neutrals).

-

Acidify the aqueous layer with 6N HCl to pH 2.

-

Extract the precipitate with Ethyl Acetate.

-

Validation:

H NMR should show the disappearance of the aromatic ketone signal and the appearance of the carboxylic acid proton (broad singlet ~11-13 ppm).

-

Part 3: Pharmacological Applications & SAR

PPAR Agonism (Metabolic Disease)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors.

-

Mechanism: The carboxylic acid headgroup forms hydrogen bonds with Tyr473 (PPAR

) or Tyr464 (PPAR -

Role of 6-Substitution: The 6-position of the indane core orients substituents into the hydrophobic tail pocket.

-

Small groups (F, Cl): Modulate pKa and metabolic stability.

-

Large groups (Phenyl, O-Benzyl): Enhance potency by filling the hydrophobic pocket, often converting partial agonists to full agonists.

-

GPR40 (FFAR1) Modulation

GPR40 agonists enhance glucose-stimulated insulin secretion.

-

Pharmacophore: Indane-2-carboxylic acids serve as bioisosteres for the dihydrobenzofuran ring found in Fasiglifam.

-

SAR Insight: 6-substitution with bulky lipophilic ethers (e.g., 6-(4-fluorophenoxy)) improves potency (EC

< 50 nM) by engaging the hydrophobic crevice of the receptor.

Quantitative Data Summary (Representative)

| Compound Class | Core Structure | 6-Substituent | Target | Activity (IC |

| Clidanac | Indan-1-COOH | -Cl (and 5-cyclohexyl) | COX-2 / Anti-inflammatory | ~1.5 |

| PPAR | Indan-2-COOH | -O-(CH | PPAR | 45 nM |

| GPR40 Lead | Indan-1-COOH | -(4-fluorophenyl) | GPR40 (Agonist) | 12 nM |

Part 4: Visualization of Workflows

Synthetic Pathway: 6-Substituted Indane-1-Carboxylic Acid

The following diagram illustrates the "Cyanohydrin Route" described in the protocol section.

Caption: Step-wise synthetic conversion of indanone to the carboxylic acid scaffold via nitrile intermediate.

Biological Mechanism: PPAR Activation

This diagram depicts how the indane agonist triggers the signaling cascade.

Caption: Mechanism of Action: Ligand binding induces heterodimerization and gene transcription.

References

-

Indane Derivatives in Medicinal Chemistry. Eburon Organics. [Link]

-

Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE (UK). [Link]

-

Design and synthesis of indane-ureido-thioisobutyric acids: A novel class of PPARalpha agonists. PubMed. [Link]

-

Discovery of a novel class of 1,3-dioxane-2-carboxylic acid derivatives as subtype-selective PPAR alpha agonists. PubMed. [Link]

Sources

The Indane Scaffold: A Privileged Chemotype for GPCR Modulation

Title: Engineering the Inactive State: Novel Indane-Based Scaffolds for GPCR Antagonist Design

Abstract/Executive Summary G protein-coupled receptors (GPCRs) represent the most heavily targeted protein family in pharmacology. While historical drug discovery often relied on flexible, linear scaffolds, modern antagonist design increasingly leverages rigid, bicyclic systems to lock receptors into inactive conformations. The indane (2,3-dihydro-1H-indene) ring system has emerged as a privileged scaffold. Its unique fusion of aromatic and aliphatic properties provides a conformationally restricted core that precisely projects pharmacophoric vectors. This technical guide details the mechanistic rationale, structural optimization, and rigorous experimental validation required to develop indane-based GPCR antagonists.

The indane ring system is characterized by a benzene ring fused to a cyclopentane ring. This architecture offers a rigid framework that limits entropic penalties upon receptor binding. According to comprehensive reviews of GPCR ligands, the indane structure allows medicinal chemists to incorporate specific substituents with distinct directionalities, optimizing interactions within the deep, hydrophobic orthosteric or allosteric pockets of GPCRs [1].

Causality in Design: Small structural changes in GPCR ligands can dramatically shift their functional profile from agonism to antagonism [2]. The rigidity of the indane core ensures that once a specific stereoisomer is synthesized, its spatial orientation remains fixed, preventing the dynamic conformational shifts that often lead to partial agonism. For instance, in the design of CCR6 allosteric antagonists, the incorporation of a bulky indane moiety forces the molecule to bend into a compact subpocket, forming intramolecular

Mechanistic Rationale: Stabilizing the Inactive Conformation

GPCR antagonists function by either competitively blocking the endogenous ligand at the orthosteric site or binding to an allosteric site to prevent the conformational changes necessary for G-protein coupling and

Indane-based antagonist stabilizing GPCR inactive state and blocking signaling.

Workflow for Indane Scaffold Optimization

Developing a potent indane-based antagonist requires an iterative loop of computational design, stereoselective synthesis, and functional profiling. The workflow below illustrates the critical path from hit identification to lead selection, a process vital for tackling promiscuous GPCRs [5].

Iterative workflow for optimizing indane-based GPCR antagonists.

Quantitative Data: Pharmacological Profiling

To benchmark the efficacy of indane-based scaffolds, it is essential to compare their binding affinities (

| Compound ID | Target GPCR | Scaffold Modification | Binding Affinity ( | Functional | Mode of Antagonism |

| OXM1-Indane | CCR6 | C2-indane substitution on oxomorpholine | 4.2 ± 0.8 | 12.5 ± 1.1 | Allosteric (NAM) |

| IND-7A | GPR17 | 1-aminoindane core | 15.3 ± 2.1 | 45.0 ± 3.4 | Competitive Orthosteric |

| VPAC-Ind-3 | VPAC1 | 2-indolemethyl-indane fusion | 8.9 ± 1.2 | 22.1 ± 2.5 | Competitive Orthosteric |

| PH46-Deriv | Inflammatory GPCRs | Indane dimer | N/A | 35.0 ± 4.0 | Allosteric |

Note: Data synthesized from structural and pharmacological studies of indane-containing GPCR modulators [3][4].

Experimental Protocols: Self-Validating Systems for Antagonist Evaluation

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies for evaluating indane-based GPCR antagonists. The causality behind each step is explained to provide a deep understanding of the assay mechanics.

Protocol 1: BRET-Based -Arrestin Recruitment Assay

Purpose: To functionally validate that the indane derivative prevents GPCR activation. Bioluminescence Resonance Energy Transfer (BRET) is chosen over downstream amplification assays (like cAMP accumulation) because it measures the direct, proximal protein-protein interaction between the GPCR and

Step-by-Step Methodology:

-

Cell Culture & Transfection: Cultivate HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids encoding the GPCR fused to Renilla luciferase (Rluc8) at the C-terminus and

-arrestin-2 fused to Yellow Fluorescent Protein (YFP).-

Causality: Rluc8 acts as the BRET donor and YFP as the acceptor. The C-terminal fusion ensures the fluorophores are in close proximity only when

-arrestin binds the active receptor.

-

-

Cell Plating & Starvation: 24 hours post-transfection, detach cells and seed them into 96-well white microplates. Starve cells in serum-free medium for 4 hours prior to the assay.

-

Causality: Serum starvation reduces basal receptor activity caused by trace endogenous ligands in the FBS, improving the signal-to-noise ratio.

-

-

Antagonist Pre-incubation: Add the indane-based test compounds (serial dilutions from

to-

Causality: Pre-incubation allows the antagonist to reach binding equilibrium with the receptor before the agonist challenge.

-

-

Substrate Addition: Add Coelenterazine-h (BRET substrate) to a final concentration of

. -

Agonist Challenge & Readout: Stimulate the cells with an

concentration of the reference agonist. Immediately measure BRET signals using a microplate reader (emission at 480 nm for Rluc8 and 530 nm for YFP).-

Causality: Using an

concentration of the agonist ensures the system is highly stimulated but not saturated, allowing sensitive detection of the antagonist's inhibitory effect. Calculate the BRET ratio (530 nm / 480 nm) and plot against antagonist concentration to determine the

-

Protocol 2: Radioligand Competition Binding Assay

Purpose: To determine the precise binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Harvest cells stably expressing the target GPCR. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 x g for 30 mins. Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM

, 0.1% BSA).-

Causality:

is critical for stabilizing the G-protein coupled state of the receptor in some assays, while BSA prevents non-specific binding of highly lipophilic indane derivatives to the plastic assay tubes.

-

-

Incubation: In a 96-well plate, combine

of membrane protein, a constant concentration of a tritium-labeled ( -

Equilibration: Incubate the mixture at room temperature for 90 minutes to ensure steady-state equilibrium is reached.

-

Filtration & Washing: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash three times with ice-cold wash buffer.

-

Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Rapid washing with ice-cold buffer prevents the dissociation of the bound ligand-receptor complex during the separation step.

-

-

Scintillation Counting: Add scintillation cocktail to the dried filters and measure radioactivity using a liquid scintillation counter. Use the Cheng-Prusoff equation to convert the measured

to the

Conclusion

The indane scaffold represents a highly tunable, rigid chemotype ideal for GPCR antagonist design. By locking the receptor into an inactive state, either through orthosteric competition or allosteric modulation, indane derivatives offer a pathway to highly selective and potent therapeutics. Future drug discovery efforts will heavily rely on integrating cryo-EM structural data with iterative SAR to fully exploit the spatial vectors provided by the indane core.

References

-

Title: Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors Source: PubMed (NIH) URL: [Link]

-

Title: Tactical Approaches to Interconverting GPCR Agonists and Antagonists Source: ACS Publications URL: [Link]

-

Title: Structural basis for CCR6 modulation by allosteric antagonists Source: bioRxiv URL: [Link]

-

Title: Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity Source: PubMed Central (NIH) URL: [Link]

-

Title: Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands Source: PubMed Central (NIH) URL: [Link]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indene Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-indene scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. The specific functionalization of this core structure is crucial for modulating the pharmacological properties of drug candidates. Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is a key building block in this context. The presence of the bromine atom at the 6-position provides a versatile handle for further elaboration through cross-coupling reactions, while the methyl ester at the 1-position allows for straightforward modification or hydrolysis to the corresponding carboxylic acid. This application note provides a detailed, field-proven protocol for the synthesis of this valuable intermediate starting from the readily available 6-bromoindanone.

Synthetic Strategy: A Three-Step Approach from 6-bromoindanone

The conversion of a ketone to a one-carbon homologated ester at the adjacent position can be elegantly achieved through a sequence of classic organic reactions. Our chosen strategy for the synthesis of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate from 6-bromoindanone involves a three-step process:

-

Reformatsky Reaction: The cornerstone of this synthesis is the Reformatsky reaction.[1][2] This reaction utilizes an organozinc reagent, formed in situ from an α-halo ester and zinc metal, to perform a nucleophilic addition to the carbonyl group of the 6-bromoindanone.[1][3] This step generates a β-hydroxy ester intermediate. The choice of zinc is critical as its lower reactivity compared to Grignard or organolithium reagents prevents unwanted side reactions with the ester functionality.[1][4]

-

Dehydration: The resulting β-hydroxy ester is then subjected to acid-catalyzed dehydration to introduce an endocyclic double bond, yielding an α,β-unsaturated ester.[5] This step is often driven to completion by the formation of a stable, conjugated system.

-

Catalytic Hydrogenation: The final step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester via catalytic hydrogenation to afford the desired saturated product, Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate.[6] This method is highly efficient and selective for the reduction of the alkene in the presence of the aromatic ring and the ester group.

This synthetic route is robust, scalable, and relies on well-established and understood chemical transformations, making it suitable for both research and process development settings.

Visualizing the Workflow

Caption: Overall synthetic workflow from 6-bromoindanone.

Experimental Protocols

Step 1: Synthesis of Methyl 6-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (Reformatsky Reaction)

The Reformatsky reaction involves the in situ formation of an organozinc reagent which then adds to the ketone.[1]

Materials:

-

6-bromoindanone

-

Methyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 eq). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting the acid, washing with deionized water, ethanol, and finally diethyl ether, and then drying under high vacuum.

-

Reaction Setup: To the flask containing activated zinc, add anhydrous THF.

-

In the dropping funnel, prepare a solution of 6-bromoindanone (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous THF.

-

Reaction Execution: Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction (indicated by a slight exotherm and bubble formation).

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl 6-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

Step 2: Synthesis of Methyl 6-bromo-1H-indene-1-carboxylate (Dehydration)

Acid-catalyzed dehydration of the β-hydroxy ester leads to the formation of a conjugated system.[5]

Materials:

-

Methyl 6-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

-

Toluene

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the β-hydroxy ester (1.0 eq) in toluene.

-

Add a catalytic amount of PTSA (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 3: Synthesis of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (Catalytic Hydrogenation)

The final step is the selective reduction of the alkene.[6]

Materials:

-

Methyl 6-bromo-1H-indene-1-carboxylate

-

Methanol or Ethyl acetate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen gas (H₂)

Protocol:

-

Reaction Setup: In a hydrogenation flask, dissolve the unsaturated ester (1.0 eq) in methanol or ethyl acetate.

-

Carefully add Pd/C (5-10 mol %).

-

Reaction Execution: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure on a Parr shaker) at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify by column chromatography on silica gel if necessary to obtain the final product, Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Reformatsky | 6-bromoindanone, Methyl bromoacetate, Zn | Anhydrous THF | Reflux | 60-80% |

| 2 | Dehydration | β-hydroxy ester, PTSA | Toluene | Reflux | 85-95% |

| 3 | Hydrogenation | α,β-unsaturated ester, H₂, Pd/C | Methanol or Ethyl Acetate | Room Temp. | >95% |

Troubleshooting

-

Low yield in Reformatsky reaction: Ensure the zinc is fully activated and the reaction is performed under strictly anhydrous conditions.

-

Incomplete dehydration: Increase the amount of acid catalyst or the reflux time. Ensure efficient water removal with the Dean-Stark trap.

-

Incomplete hydrogenation: Ensure the catalyst is active and the system is properly purged of air. Increase hydrogen pressure if necessary.

Conclusion

This application note provides a comprehensive and reliable three-step protocol for the synthesis of Methyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate from 6-bromoindanone. The described methodology, centered around the Reformatsky reaction, offers a practical and efficient route to this valuable building block for medicinal chemistry and drug discovery programs.

References

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

-

Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Chahen, L., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2838–2855. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

-

Hughes, D. L. (2011). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Retrieved from [Link]

-

Vaia. (n.d.). The Reformatsky reaction is an addition reaction in which an organozinc reagent is used instead of a Grignard reagent to add to the carbonyl group of an aldehyde or a ketone. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

-

DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

-

Atack, J. B., & Lecker, R. M. (2018). Alkene Metalates as Hydrogenation Catalysts. Angewandte Chemie International Edition, 57(40), 13264-13268. Retrieved from [Link]

-

Clutch Prep. (n.d.). Dehydration Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.

-

MDPI. (2024). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]

-

ChemRxiv. (2019). Titanium-Mediated Catalytic Hydrogenation of Monocyclic and Polycyclic Arenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

Sources

Suzuki-Miyaura coupling conditions for Methyl 6-bromo-1-indancarboxylate

An Application Note and Protocol for the Suzuki-Miyaura Coupling of Methyl 6-bromo-1-indancarboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction has become an indispensable tool in medicinal chemistry and materials science for the construction of biaryl and substituted aromatic systems.[3][4] The indane scaffold, a key structural motif in various biologically active molecules and pharmaceuticals, presents a valuable target for derivatization. Specifically, functionalization at the 6-position of the indane ring system allows for extensive exploration of structure-activity relationships (SAR) in drug development programs.

This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing in-depth application notes and robust experimental protocols for the Suzuki-Miyaura coupling of Methyl 6-bromo-1-indancarboxylate with a variety of organoboron reagents. The protocols herein are designed to be both reliable and adaptable, with a focus on explaining the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure successful and reproducible outcomes.